molecular formula C19H17N3OS B14996852 4-{5-[(2,4-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol

4-{5-[(2,4-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol

Cat. No.: B14996852
M. Wt: 335.4 g/mol
InChI Key: PPMXNYVYPCKVJY-UHFFFAOYSA-N
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Description

4-{5-[(2,4-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is a complex organic compound that features an imidazole and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2,4-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylaniline with a suitable imidazole derivative, followed by cyclization with a thiazole precursor under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2,4-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The phenolic group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen atoms or other functional groups on the aromatic ring.

Scientific Research Applications

4-{5-[(2,4-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{5-[(2,4-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring.

    Thiazole derivatives: Compounds such as thiamine and benzothiazole.

Uniqueness

4-{5-[(2,4-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is unique due to its combined imidazole and thiazole ring system, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

4-[5-(2,4-dimethylanilino)imidazo[2,1-b][1,3]thiazol-6-yl]phenol

InChI

InChI=1S/C19H17N3OS/c1-12-3-8-16(13(2)11-12)20-18-17(14-4-6-15(23)7-5-14)21-19-22(18)9-10-24-19/h3-11,20,23H,1-2H3

InChI Key

PPMXNYVYPCKVJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)O)C

Origin of Product

United States

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